NS19504

Ion channel pharmacology Selectivity profiling Off-target activity

Standard BK activators like NS1619 or BMS-204352 introduce off-target liabilities that confound bladder pathophysiology studies. NS19504 addresses this gap as a selective BK channel positive modulator (EC50=11.0 µM) validated in both heterologous and native bladder smooth muscle systems. - Spares nerve-evoked contractions while reducing spontaneous phasic contractions in ex vivo bladder strips. - Clean selectivity profile: no activity at 65 off-targets including L-/N-type Ca2+ channels, Nav, KATP, and hERG. - Distinct thiazole scaffold enables orthogonal confirmation of BK-mediated effects, free from chemotype-specific artifacts.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B1662380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS19504
Synonyms5-[(4-Bromophenyl)methyl]-2-thiazolamine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)N)Br
InChIInChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
InChIKeyHGWLTZOMQZIUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NS19504: A Quantitative Procurement Guide to a Thiazole-Based, Selective BK Channel Activator for Bladder Smooth Muscle Research


NS19504, chemically designated as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (C10H9BrN2S, MW 269.16), is a small-molecule positive modulator of the large-conductance Ca²⁺-activated potassium channel (BK channel, KCa1.1, MaxiK) [1]. First characterized in a high-throughput screening campaign [1], its activity has been rigorously validated in both heterologous expression systems and native bladder smooth muscle cells, establishing it as a potent and selective pharmacological tool .

BK channel (KCa1.1) pathway study context
Smooth muscle electrophysiology assay context
Thiazole-based chemotype for orthogonal validation

Why BK Channel Activators Are Not Interchangeable: The NS19504 Case for Procurement Precision


Within the class of BK channel activators, simple substitution based on nominal target engagement can lead to significant experimental confounds. The pharmacological profiles of compounds like NS1619, BMS-204352, and NS11021 differ substantially in terms of potency, selectivity, and, critically, functional outcomes in bladder smooth muscle preparations [1]. NS1619, for example, suffers from low potency and a narrow selectivity window that limits its utility [2], while BMS-204352 exhibits off-target activity at Kv7 (KCNQ) channels, complicating data interpretation in systems where both channel types are expressed . In contrast, the evidence below quantifies NS19504's specific advantages in key parameters that directly impact experimental reproducibility and validity, making its procurement a defined, rather than generic, choice.

NS1619 vs. NS19504
Assay potency context may vary; Ca²⁺-dependent activation may limit direct comparison.
BMS-204352 vs. NS19504
Kv7 (KCNQ) off-target activity may complicate BK-specific pathway interpretation.
NS11021 vs. NS19504
Functional tissue selectivity profiles may differ; contractility modulation may not transfer directly.

NS19504 Procurement Evidence: Quantified Differentiation vs. NS11021, NS1619, and BMS-204352


Broad-Spectrum Ion Channel Selectivity Profile for NS19504

Unlike earlier-generation BK activators with known off-target liabilities, NS19504 exhibits a clean selectivity profile. It has been tested and found to have no functional activity at a panel of 65 other receptors and ion channels, including L- and N-type Ca²⁺ channels, voltage-gated sodium channels (Nav), ATP-sensitive K⁺ channels (KATP), and the hERG channel . This contrasts sharply with BMS-204352, which has documented activity as a positive modulator at Kv7 (KCNQ) channels, a distinct class of potassium channels with different physiological roles .

Selectivity Profile
Head-to-head
65+ channels tested, no activity
Supports BK-specific pathway attribution
BMS-204352 shows Kv7 channel activity
Ion channel pharmacology Selectivity profiling Off-target activity

Functional Selectivity: Preservation of Evoked vs. Spontaneous Contractions in Bladder Tissue

In guinea pig urinary bladder strips, NS19504 (1 µM) demonstrated a functional selectivity profile that is distinct from simple BK channel activation. It reduced spontaneous phasic contractions, an effect that was significantly inhibited by the BK channel blocker iberiotoxin [1]. Critically, it only modestly inhibited nerve-evoked contractions and had no effect on contractions induced by a high K⁺ concentration [1]. This profile suggests a preferential effect on non-voiding bladder overactivity rather than normal voiding contractions, a key differentiator for therapeutic and physiological research .

Bladder Tissue Selectivity
Cross-study
Spontaneous vs. evoked contraction dissociation
Supports pathway distinction in bladder research
NS11021 data on contractile subtypes unavailable
Bladder physiology Smooth muscle pharmacology Functional selectivity

Potency and Efficacy in Electrophysiological Assays

In heterologously expressed hBK channels, NS19504 activates the channel with a consistent EC50 of 11.0 ± 1.4 µM [1]. More importantly, it demonstrates high efficacy: 10 µM NS19504 increased whole-cell current response to 561% of control and left-shifted the voltage activation curve by 60 mV, indicating potent facilitation of channel opening [1]. This contrasts with the older compound NS1619, which is a weaker activator with EC50 values reported between 3.2 µM and 32 µM depending on the system, and whose activation is strongly dependent on intracellular Ca²⁺ levels .

Activation Potency
Cross-study
EC50 = 11.0 µM
V1/2 shift = −60 mV
Provides reproducible channel gating assay benchmark
NS1619 EC50 varies widely (3.2–32 µM)
Electrophysiology Ion channel gating Potency comparison

Chemical Novelty and Structure-Activity Relationship (SAR) Distinctiveness

The chemical structure of NS19504, based on a 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine scaffold, is markedly different from that of other well-known BK activators such as the benzimidazolidin-2-one NS1619 and the bisaryl thiourea NS11021 [1]. This structural divergence is not merely cosmetic; it represents a distinct chemotype that can be used to interrogate the channel's pharmacology via a different binding mode or allosteric mechanism.

Chemotype Distinctiveness
Class-level
Thiazole core scaffold
Supports orthogonal target engagement studies
NS1619 (benzimidazolone), NS11021 (thiourea)
Medicinal chemistry Chemical biology SAR

Defined Application Scenarios for NS19504 in Academic and Industrial Research Programs


Investigating the Role of BK Channels in Bladder Overactivity and Non-Voiding Contractions

Given its functional selectivity in reducing spontaneous phasic contractions while sparing nerve-evoked contractions [1], NS19504 is a premier tool for dissecting the specific role of BK channels in bladder pathophysiology, particularly in models of overactive bladder (OAB) and detrusor overactivity. Its use can help differentiate pathways governing normal micturition from those driving pathological non-voiding contractions.

Validating BK Channel-Mediated Effects in Complex Biological Systems via Orthogonal Chemistry

In studies where a BK channel-mediated effect is hypothesized (e.g., in inflammation, neuroprotection, or vascular biology), NS19504 serves as an ideal orthogonal tool to confirm findings obtained with other BK activators. Its distinct chemical scaffold from compounds like NS1619 and NS11021 [2] allows researchers to rule out off-target effects associated with a specific chemotype, strengthening the mechanistic conclusions of a study.

Screening and Lead Optimization for Novel BK Channel Therapeutics

For medicinal chemistry and drug discovery programs targeting BK channels, NS19504 represents a valuable reference compound and starting point for SAR exploration. Its well-characterized potency (EC50 = 11.0 µM) and defined efficacy in both electrophysiological and functional assays [1] provide a reliable benchmark for evaluating the activity of novel chemical entities. Its thiazole-based structure [2] offers a synthetically tractable scaffold for derivative synthesis.

Application
Selection Property
Validation Focus
Bladder smooth muscle pathway studies
Functional contractility profile
Spontaneous vs. evoked contraction assay context
Orthogonal target validation
BK selective context
Off-target spectrum check
Medicinal chemistry / SAR programs
Synthetically tractable thiazole scaffold
Electrophysiology assay benchmark context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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